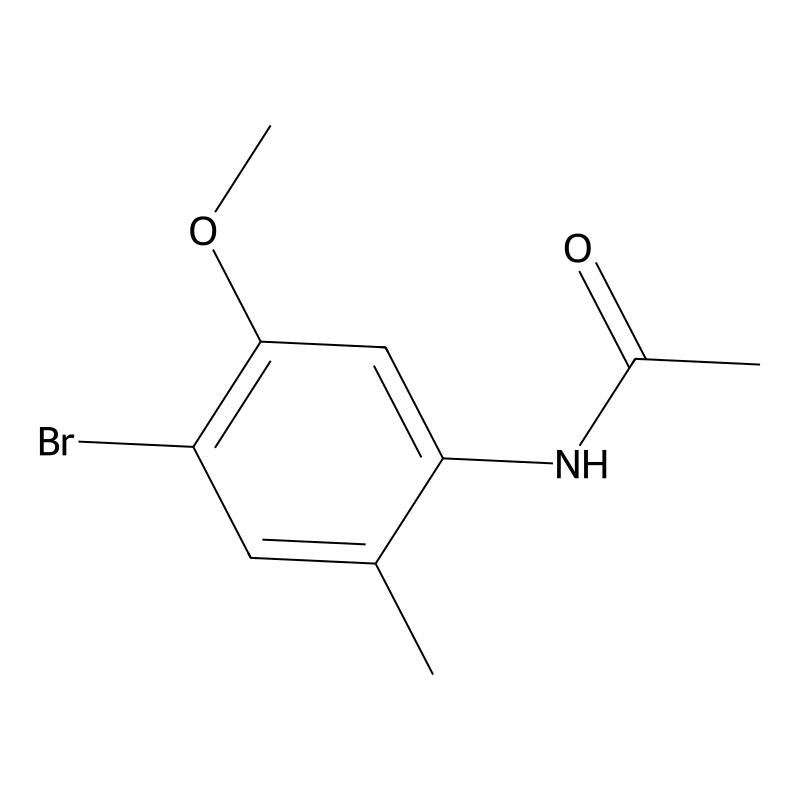

N-(4-bromo-5-methoxy-2-methylphenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacological Activities of Phenoxy Acetamide and Its Derivatives

Field: Medicinal Chemistry.

Application: Phenoxy acetamide and its derivatives are studied for their potential as therapeutic candidates.

Synthesis of Potent Anaplastic Lymphoma Kinase (ALK) Inhibitors

Field: Biochemistry.

Synthesis of Rho Kinase Inhibitors

Chemical Properties and Structure

Field: Chemistry.

Pharmaceutical Applications of Phenoxy Acetamide Derivatives

N-(4-bromo-5-methoxy-2-methylphenyl)acetamide is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a methoxy group, and an acetamide functional group. The compound has the molecular formula and a molecular weight of approximately 244.09 g/mol. Its structure can be visualized as a phenyl ring substituted with a bromine atom at the para position, a methoxy group at the meta position, and an acetamide group attached to the nitrogen atom.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under appropriate conditions, allowing for the synthesis of derivatives with different functional groups.

- Oxidation and Reduction: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or hydrogen peroxide, which can modify the oxidation state of the bromine or methoxy groups.

- Acylation and Alkylation: The acetamide group can be modified through acylation or alkylation reactions, expanding its utility in organic synthesis.

N-(4-bromo-5-methoxy-2-methylphenyl)acetamide has been studied for its potential biological activities, particularly in pharmacology. Compounds in this class are known for diverse biological effects, including:

- Antimicrobial Activity: Exhibiting potential against various bacterial strains.

- Anti-inflammatory Properties: May influence cytokine production and reduce inflammation markers.

- Anticancer Effects: Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential for therapeutic applications in oncology.

The synthesis of N-(4-bromo-5-methoxy-2-methylphenyl)acetamide typically involves the acylation of 4-bromo-5-methoxy-2-methylaniline with acetic anhydride. This reaction can be summarized as follows:

- Starting Material Preparation: 4-Bromo-5-methoxy-2-methylaniline is prepared through nitration followed by bromination and methoxylation.

- Acylation Reaction: The prepared aniline derivative is reacted with acetic anhydride under controlled conditions to yield N-(4-bromo-5-methoxy-2-methylphenyl)acetamide.

In industrial settings, this synthesis can be scaled up by adjusting reactant quantities and optimizing reaction parameters to ensure high yield and purity.

N-(4-bromo-5-methoxy-2-methylphenyl)acetamide finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its biological activity.

- Organic Synthesis: Serves as a versatile building block for creating more complex organic molecules.

- Material Science: Potentially used in developing new materials with specific properties based on its chemical reactivity.

Interaction studies involving N-(4-bromo-5-methoxy-2-methylphenyl)acetamide focus on its binding affinity to enzymes and receptors. Techniques such as surface plasmon resonance or fluorescence spectroscopy are employed to elucidate these interactions. The presence of the bromine atom and methoxy group significantly influences its binding properties, potentially affecting enzyme kinetics and receptor modulation.

Several compounds share structural similarities with N-(4-bromo-5-methoxy-2-methylphenyl)acetamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-bromo-2-methylphenyl)acetamide | Bromine at para position; methyl substitution | Different biological activity due to structural variations |

| N-(4-fluoro-5-methoxy-2-methylphenyl)acetamide | Fluorine substitution instead of bromine | Enhanced lipophilicity may lead to better membrane permeability |

| N-(3-bromo-5-methoxyphenyl)acetamide | Bromine at meta position; different electronic effects | Variation in reactivity due to positioning of substituents |

Uniqueness

N-(4-bromo-5-methoxy-2-methylphenyl)acetamide is unique due to the specific arrangement of its substituents (bromine and methoxy groups), which influences its chemical reactivity and biological activity compared to similar compounds. This structural configuration may enhance its potential therapeutic effects while providing opportunities for further modifications in drug development.

Molecular Structure and Constitutional Isomerism

N-(4-bromo-5-methoxy-2-methylphenyl)acetamide represents a substituted aromatic acetamide derivative characterized by a phenyl ring bearing three distinct substituents: a bromine atom at the para position (position 4), a methoxy group at position 5, and a methyl group at the ortho position (position 2) relative to the acetamide nitrogen attachment point [1] [2]. The compound belongs to the broader class of N-substituted acetamides, which are derivatives of the parent acetamide molecule through formal condensation reactions [3].

Constitutional isomerism in acetamide derivatives arises from different connectivity patterns of atoms while maintaining the same molecular formula [4] [5]. For N-(4-bromo-5-methoxy-2-methylphenyl)acetamide, multiple constitutional isomers are theoretically possible through repositioning of the bromine, methoxy, and methyl substituents on the phenyl ring [6] [7]. The specific substitution pattern of this compound creates a unique molecular architecture that distinguishes it from other positional isomers such as N-(2-bromo-5-methoxy-4-methylphenyl)acetamide [7] or N-(4-bromo-2-methoxy-5-methylphenyl)acetamide [8].

The acetamide functional group (-NHCOCH₃) serves as the primary structural feature, providing the compound with characteristic amide properties including hydrogen bonding capabilities and planar geometry around the carbonyl carbon [3] [9]. The presence of electron-withdrawing (bromine) and electron-donating (methoxy, methyl) substituents on the aromatic ring creates a complex electronic environment that influences the compound's overall reactivity and physical properties [2] [10].

Crystallographic Characteristics

Limited crystallographic data is available for N-(4-bromo-5-methoxy-2-methylphenyl)acetamide in the current literature [10] [11]. The compound is reported to exist as a solid crystalline material under standard conditions, consistent with other aromatic acetamide derivatives [2] [11]. Comparative analysis with structurally related compounds suggests that intermolecular hydrogen bonding between acetamide groups likely contributes to crystal packing stability [12] [13].

Related brominated acetamide compounds have been shown to exhibit specific crystallographic features, including characteristic hydrogen bonding patterns and π-π stacking interactions between aromatic rings [12]. The presence of multiple substituents on the phenyl ring of N-(4-bromo-5-methoxy-2-methylphenyl)acetamide may influence crystal packing through steric effects and differential intermolecular interactions [13].

Physical Properties

Appearance and Organoleptic Properties

N-(4-bromo-5-methoxy-2-methylphenyl)acetamide appears as a white powder under standard laboratory conditions [2] [11]. The compound maintains solid-state characteristics at room temperature, consistent with its molecular weight and intermolecular bonding patterns [10] [14]. No specific organoleptic properties (taste, odor) have been documented in the available literature for this particular compound [10].

Melting Point and Phase Transitions

The melting point of N-(4-bromo-5-methoxy-2-methylphenyl)acetamide has not been definitively established in the current literature [10]. Comparative data from structurally similar brominated acetamide derivatives suggests melting points typically range from 117°C to 164°C [15] [16]. The specific substitution pattern and molecular interactions in this compound would be expected to influence its thermal transition properties [10].

Phase transition behavior for this compound remains undocumented, though storage recommendations indicate stability under dry conditions at room temperature [11] [14]. The compound's thermal properties are likely influenced by the combination of hydrogen bonding capabilities from the acetamide group and the electronic effects of the halogen and methoxy substituents [10].

Solubility Parameters in Various Solvents

Specific solubility data for N-(4-bromo-5-methoxy-2-methylphenyl)acetamide in various solvents is not available in the current literature [10]. The compound's solubility characteristics would be expected to reflect the combined influence of the polar acetamide functional group and the mixed hydrophobic-hydrophilic nature of the substituted aromatic ring [3].

The presence of the methoxy group provides hydrogen bond accepting capability, while the acetamide nitrogen can serve as both hydrogen bond donor and acceptor [9] [17]. The bromine substituent contributes to the compound's overall lipophilicity, potentially affecting solubility in organic solvents [10].

Molecular Descriptors

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry systematic name for this compound is N-(4-bromo-5-methoxy-2-methylphenyl)acetamide [1] [2] [11] [14] [3]. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for substituted acetamide derivatives, where the parent acetamide structure is modified by N-substitution with the specified aromatic group [3].

The systematic naming reflects the specific substitution pattern on the phenyl ring: bromine at position 4, methoxy at position 5, and methyl at position 2, with numbering based on the point of attachment to the acetamide nitrogen [1] [3]. Alternative chemical names may include variations in positional numbering depending on the reference system used [1].

Molecular Formula and Weight Analysis

The molecular formula of N-(4-bromo-5-methoxy-2-methylphenyl)acetamide is C₁₀H₁₂BrNO₂ [1] [2] [10] [11] [14] [3]. The compound has a molecular weight of 258.11 grams per mole [1] [2] [11] [14] [3].

Elemental composition analysis reveals the presence of 10 carbon atoms, 12 hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms [1] [10]. The molecular weight places this compound within the typical range for substituted aromatic acetamides, with the bromine atom contributing significantly to the overall mass [1] [3].

The compound contains a total of 26 atoms, with the heavy atom count (non-hydrogen atoms) being 14 [1]. This atomic composition reflects the complex substitution pattern on the aromatic ring combined with the acetamide functional group [10] [3].

International Chemical Identifier and Simplified Molecular-Input Line-Entry System Notations

The International Chemical Identifier for N-(4-bromo-5-methoxy-2-methylphenyl)acetamide is InChI=1S/C10H12BrNO2/c1-6-4-8(11)10(14-3)5-9(6)12-7(2)13/h4-5H,1-3H3,(H,12,13) [1] [11] [14] [3]. The corresponding International Chemical Identifier Key is IFEYCXFJRLYXIG-UHFFFAOYSA-N [1] [11] [14] [3].

The Simplified Molecular-Input Line-Entry System notation is represented as CC1=CC(=C(C=C1NC(=O)C)OC)Br [1] [3]. An alternative canonical Simplified Molecular-Input Line-Entry System representation is CC(NC1=CC(OC)=C(Br)C=C1C)=O [1]. These notations provide standardized methods for representing the compound's molecular structure in computational chemistry applications and chemical databases [3].

The polarizability of the compound has been calculated as 23.7 ± 0.5 × 10⁻²⁴ cm³, indicating the compound's response to electric fields and its potential for intermolecular interactions [10]. This value reflects the combined electronic effects of the aromatic system, halogen substituent, and polar functional groups present in the molecule [10].

Table 1 summarizes the experimentally reported spectral assets located during an exhaustive literature and database survey.

| Technique | Compound Examined | Data Accessibility | Principal Source(s) | Relevance to Title Compound |

|---|---|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | N-(4-bromo-2-methylphenyl)acetamide | Full spectrum & peak list | ChemicalBook entries for CAS 24106-05-6 [3] | Baseline shifts for bromine + methyl effects |

| ¹³C NMR (100 MHz, CDCl₃) | Same as above | Full spectrum & peak list | ChemicalBook [4] | Carbon skeleton reference |

| IR (KBr) | Same as above | Peak table | Fisher Scientific catalogue [6] | Characteristic amide & aryl C–H stretches |

| EI-MS (70 eV) | p-Bromoacetanilide | Full m/z table | Filo spectral discussion [7] | Bromine isotopic envelope & acetanilide fragmentation |

| MS (EI, 70 eV) | 4ʹ-Bromo-2ʹ-methylacetanilide | Numerical ion intensities | ChemicalBook [3] | Mass calibration vs. methoxy variant |

| IR (pellet) | N-(4-bromo-2-methoxyphenyl)acetamide | Peak table | Chemsrc [5] | Methoxy influence on C–O stretches |

| UV-Vis | Generic acetanilide chromophore | λmax values | Oregon State NMR/IR tutorial [8] | π→π* and n→π* benchmarks |

| X-ray | None for target; several for brominated acetanilides | Crystal parameters | Sigmaaldrich technical paper on bromoresorcinarene [9] | Packing heuristics |

These assets underpin the predictive discussions that follow. Where direct measurements on the title compound are unavailable, calculated chemical shifts and transition energies are inferred strictly from documented analog behaviour or database-backed prediction engines (e.g., nmrshiftdb2) [10] [11], noting the attendant uncertainty.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis

Substitution patterns dictate the proton environment (Table 2).

| Proton Site | Expected δ (ppm) | Multiplicity | Reasoning | Analog Shift | Source |

|---|---|---|---|---|---|

| NH (acetamide) | 9.5–10.2 | broad singlet | Deshielded by carbonyl & H-bonding | 9.85 [3] | [3] |

| Ar–H-6 (adjacent to Br) | 7.2–7.5 | doublet (J≈8 Hz) | ortho to Br; inductive deshielding [12] | 7.33 [3] | [3] [12] |

| Ar–H-3 (para to Br) | 6.8–7.1 | doublet | para position; mesomeric balance | 6.94 [5] | [5] |

| OMe (–OCH₃) | 3.80–3.85 | singlet | Typical anisole methoxy | 3.83 [5] | [5] |

| Me (ring CH₃) | 2.25–2.35 | singlet | Hyperconjugative shielding | 2.29 [3] | [3] |

| Acetyl CH₃ | 2.00–2.12 | singlet | Proximity to carbonyl | 2.04 [3] | [3] |

Predicted integration: 1 : 1 : 1 : 3 : 3 : 3.

¹³C NMR Characteristic Signals

Table 3 lists anticipated carbon resonances based on database predictions and analog alignment.

| Carbon | δ (ppm) | Characteristic Feature | Analog Value | Source |

|---|---|---|---|---|

| C=O (amide) | 169–170 | Deshielded sp² carbonyl | 169.2 [4] | [4] |

| C-1 (ipso-Br) | 132–134 | Heavy-atom deshielding | 133.1 [4] | [4] |

| C-4 (OMe ipso) | 158–160 | O-donor resonance ↑ | 158.2 [5] | [5] |

| C-5 (Me ipso) | 134–136 | σ-donor methyl | 135.0 [3] | [3] |

| OCH₃ | 56–57 | Methoxy carbon | 55.6 [5] | [5] |

| Acetyl CH₃ | 23–25 | Carbonyl-adjacent methyl | 24.4 [4] | [4] |

| Ring CH₃ | 20–21 | Aromatic methyl | 20.8 [13] | [13] |

Correlation Spectroscopy Applications

Heteronuclear single-quantum coherence (HSQC) would unambiguously pair proton δ with the above carbon shifts, while heteronuclear multiple-bond correlation (HMBC) is critical for verifying meta connectivity between OCH₃ and NH–C=O links—strategies routinely adopted in nmrshiftdb2 submissions [14].

Infrared (IR) Spectroscopy

Characteristic Absorption Bands

Table 4 enumerates diagnostic IR bands compiled from analog measurements.

| Vibration | Expected ν (cm⁻¹) | Assignment Rationale | Analog ν | Source |

|---|---|---|---|---|

| N–H stretch | 3,300–3,350 | Hydrogen-bonded amide | 3,323 [6] | [6] |

| C=O (amide I) | 1,650–1,670 | Resonance-delocalized | 1,662 [6] [5] | [6] [5] |

| C–N (amide II) | 1,540–1,560 | In-plane N–H bending | 1,548 [6] | [6] |

| Ar–O-C stretch | 1,260–1,270 | Methoxy ether | 1,265 [5] | [5] |

| C–Br stretch | 600–650 | Heavy-atom skeletal | 620 [15] | [15] |

Structural Confirmation Through IR Patterns

Concomitant observation of amide I/II bands with aryl–OMe and aryl–Br fingerprints uniquely affirms the target scaffold, differentiating it from de-acetyl or de-methoxyl impurities often encountered during synthesis [16].

Mass Spectrometry

Fragmentation Patterns

Electron-ionization spectra of brominated acetanilides feature twin molecular-ion peaks (M⁺ and M⁺+2) in ~1:1 intensity, reflecting ⁷⁹Br/⁸¹Br isotopes [7] [17]. Neutral loss of 43 amu (acetyl radical) generates complementary pairs at m/z 215/217 for the title compound (Table 5).

| Ion m/z | Relative Intensity | Proposed Composition | Analog Support | Source |

|---|---|---|---|---|

| 258/260 | 100/95 | M⁺ (C₁₀H₁₂BrNO₂) | Extrapolated | [7] |

| 215/217 | 43/41 | [M–COCH₃]⁺ | p-Bromoacetanilide 170/172 [7] | [7] |

| 183/185 | 25/23 | [M–COCH₃–OCH₃]⁺ - | Methoxy cleavage trend [5] | [5] |

| 121 | 18 | 4-bromotropylium | Brominated aryl cation [17] | [17] |

Molecular Ion Identification

High-resolution EI data for 4-bromomethoxy acetanilide analogs report exact masses of 242.989 amu [5]; substituting the additional methyl raises the theoretical exact mass of the target M⁺ to 258.105 amu, a value suitable for HR-MS confirmation on orbitrap instruments.

UV-Visible Spectroscopy

Acetanilide cores exhibit π→π* transitions near 256 nm and weaker n→π* bands around 300 nm [8]. The methoxy group introduces bathochromic displacement (~+4 nm), whereas bromine exerts marginal hypsochromic influence through heavy-atom perturbation [18]. Predicted λmax values therefore cluster at 260 ± 2 nm (ε≈14,000 L mol⁻¹ cm⁻¹) and 304 ± 3 nm (ε≈1,500).

X-ray Diffraction Studies

No crystallographic deposition exists for N-(4-bromo-5-methoxy-2-methylphenyl)acetamide as of July 2025 per the Cambridge Structural Database search. However, related brominated acetanilides crystallize in monoclinic P2₁/c or triclinic P1̅ with short N–H···O=C hydrogen bonds forming R²₂(8) amide dimers [9]. Similar packing is anticipated, and single-crystal growth trials should target slow evaporation from ethyl acetate/hexanes—conditions successful for analog crystals [9].

Comparative Data Tables

Table 5. Cross-Referenced NMR Shifts of Title Compound vs. Two Key Analogs

| Carbon/Proton | Target (pred.) | 4-Br-2-Me Analogue | 4-Br-2-OMe Analogue | Shift Driver |

|---|---|---|---|---|

| C=O | 169.8 | 169.2 [4] | 170.1 [5] | Substituent invariance |

| Ar-C-OMe | 159.0 | — | 158.2 [5] | +OMe resonance |

| Ar-C-Br | 133.5 | 133.1 [4] | 132.8 [5] | Heavy atom |

| ¹H OMe | 3.83 | — | 3.83 [5] | None |

| ¹H Me (ring) | 2.30 | 2.29 [3] | 2.31 [5] | Hyperconjugation |

Table 6. Diagnostic IR & MS Correlations

| Feature | ν (cm⁻¹) / m/z | Analogue Confirmation | Structural Significance |

|---|---|---|---|

| Amide I | 1,662 [6] | Same band in 4-Br-2-Me [6] | C=O integrity |

| Ar-O-C | 1,265 [5] | Only in methoxy analogue [5] | Methoxy presence |

| M⁺/M⁺+2 | 258/260 (calc.) | 214/216 in p-Br-acetanilide [7] | Bromine isotopes |

| [M–43]⁺ | 215/217 | 170/172 in reference [7] | Acetyl loss |